Several synthetic approaches have been developed for (R)-Tetrahydro-2H-pyran-3-ol, but the literature primarily describes its preparation as an intermediate rather than its direct synthesis. A significant example is the use of a ketone reductase enzyme with in situ cofactor recycling using glucose dehydrogenase for the asymmetric synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol. [] This method, scaled up to pilot-plant production of 80 kg, highlights the potential for efficient and scalable synthesis of similar tetrahydropyran derivatives.
The molecular structure of related tetrahydropyran derivatives has been investigated using various analytical techniques. For instance, X-ray crystallography studies revealed that the tetrahydropyran ring in trans-2,2-Dimethyl-6-phenyl-3,4,5,6-tetrahydro-2H-pyran-3-ol adopts a chair conformation with the phenyl and hydroxy substituents in equatorial positions. [] This study also highlighted the presence of intermolecular hydrogen bonding between enantiomers involving the hydroxy H atom and the ether O atom. []
(R)-Tetrahydro-2H-pyran-3-ol and its derivatives participate in various chemical transformations. For example, a study demonstrated the synthesis of novel pyrazole-based heterocycles attached to a sugar moiety, utilizing bromoglucose and different alkyl hydrazines to generate a series of substituted tetrahydropyran-3,4,5-triol derivatives. [] These reactions showcase the versatility of (R)-Tetrahydro-2H-pyran-3-ol as a synthetic scaffold for constructing diverse molecules.
Another study employed Wittig olefination of a (2S,3R,5S,6R)-tetrahydro-2H-pyran-2-acetaldehyde derivative with a triphenylphosphonium iodide to synthesize a (Z)-alkene derivative. [] This intermediate was further elaborated to access nonhydrolyzable mimetics of sialyl Lewis x, a carbohydrate involved in cell-cell recognition. []
In the pharmaceutical industry, the (R)-Tetrahydro-2H-pyran-3-OL serves as an important intermediate. The preparative asymmetric synthesis of this compound has been successfully scaled up to pilot-plant production, yielding 80 kg of the substance with high enantioselectivity and yield. This demonstrates the compound's viability for large-scale pharmaceutical applications, where it can be used to synthesize more complex drug molecules2.
The versatility of (R)-Tetrahydro-2H-pyran-3-OL extends to its use in organic synthesis. While the provided papers do not directly discuss the application of this specific compound in organic reactions, they do highlight the importance of catalysis in the synthesis of related heterocyclic compounds. For instance, the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles is an example of how catalysts can influence the formation of different products, such as pyrroles and pyrazines, which are significant in the synthesis of various organic molecules1.
The asymmetric enzymatic ketone reduction is a key step in the synthesis of (R)-Tetrahydro-2H-pyran-3-OL. This process involves the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketone reductase enzyme, which ensures high enantioselectivity. The resulting (R)-α-hydroxyketal is a valuable chiral precursor. To make the process economically viable, in situ NADPH-cofactor regeneration is employed using glucose dehydrogenase. This method not only improves the yield but also enhances the sustainability of the process by reducing the need for external cofactors2.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5